![molecular formula C21H22FN5O2 B4500302 4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B4500302.png)
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(4-methoxyphenyl)piperidine-1-carboxamide
Vue d'ensemble
Description
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(4-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.17575312 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging of Serotonin Receptors
- 18F-Mefway PET Imaging : The compound has been used in positron emission tomography (PET) studies to quantify 5-HT1A receptors in humans. A study compared its efficacy with 18F-FCWAY for imaging serotonin receptors, noting its potential despite lower regional uptake values (Choi et al., 2015).
Neurological Research
- Alzheimer's Disease : PET imaging with a derivative of this compound has been used to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients, finding significant decreases in receptor densities correlated with worsening clinical symptoms (Kepe et al., 2006).
Radiopharmaceutical Development
- PET Tracers : Research has been conducted on derivatives of this compound as potential PET radiotracers for studying various receptors like CB1 cannabinoid and dopamine D3 receptors. These studies focus on the synthesis and evaluation of the compound's effectiveness as a radiotracer (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antiviral Research
- Antimicrobial Activities : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These include studies on compounds containing 1,2,4-triazole derivatives and their efficacy against various microorganisms (Fandaklı et al., 2012).
Cancer Research
- Cytotoxic Agents : Derivatives of this compound have been synthesized as potential cytotoxic agents and evaluated against various human cancer cell lines. The modifications and substitutions on the compound's structure have shown varied impacts on its activity against cancer cells (Aliabadi et al., 2010).
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)triazol-1-yl]-N-(4-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-29-19-8-6-17(7-9-19)23-21(28)26-12-10-18(11-13-26)27-14-20(24-25-27)15-2-4-16(22)5-3-15/h2-9,14,18H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQXRFZRDHTSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-{[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B4500223.png)
![4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one](/img/structure/B4500226.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500234.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4500235.png)
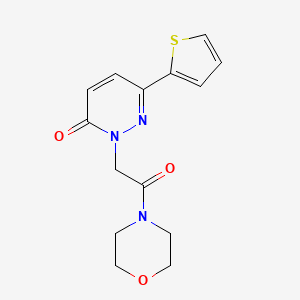
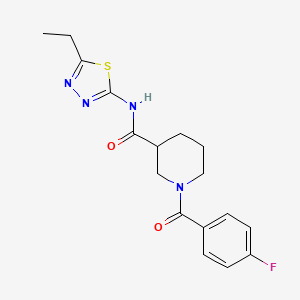
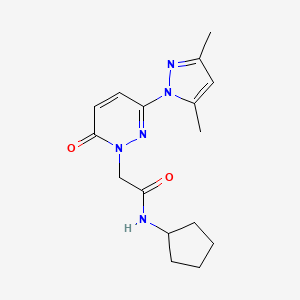
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4500266.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4500274.png)
![4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4500282.png)
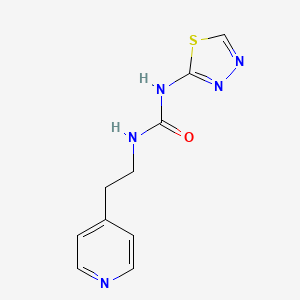
![N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4500300.png)
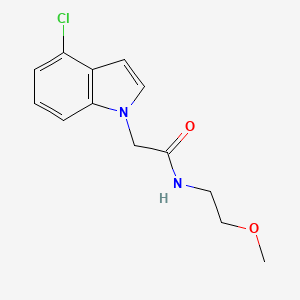
![7-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4500326.png)
